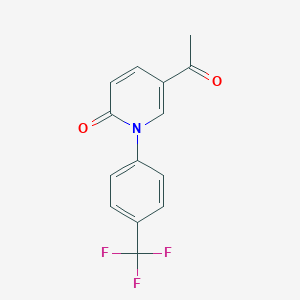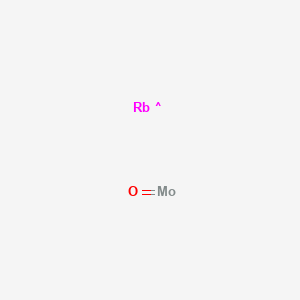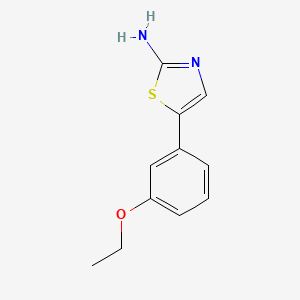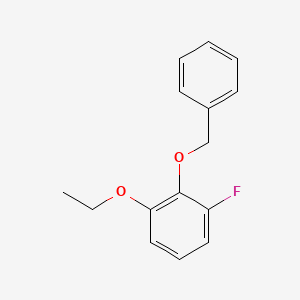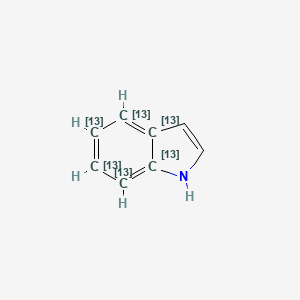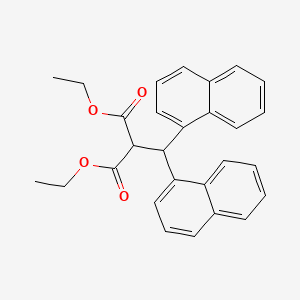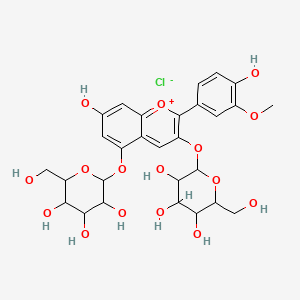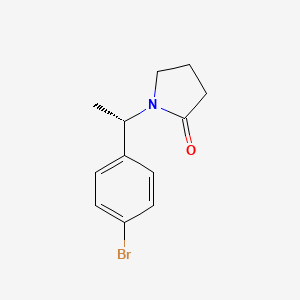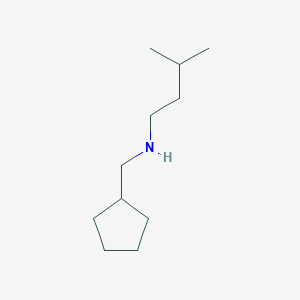
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide is an organic compound that features a combination of a methoxyphenyl group, a methylamino group, and a naphthylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 4-methoxyphenylmethylamine with naphthalen-1-ylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-((4-Hydroxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide.
Reduction: Formation of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)ethylamine.
Substitution: Formation of 2-((4-Halophenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide.
Applications De Recherche Scientifique
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthyl and methoxyphenyl structure but differs in the presence of a propenone group.
Naphthalenediimide-based compounds: These compounds also contain a naphthyl core and are known for their photochromic properties.
Uniqueness
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-(4-methoxy-N-methylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(16-10-12-17(24-2)13-11-16)14-20(23)21-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,21,23) |
Clé InChI |
BBBRVTZWXFOHFG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


